

Structural Confirmation of 2,4-Dichloroanisole: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 2,4-Dichloroanisole

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For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of synthesized organic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of spectroscopic data for **2,4-dichloroanisole** against its structural isomers, demonstrating the power of modern analytical techniques in elucidating molecular architecture. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for scientists engaged in the identification and characterization of small molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy for **2,4-dichloroanisole** and its isomers. This comparative presentation highlights the unique spectral fingerprint of each molecule.

Mass Spectrometry Data

Table 1: Mass Spectrometry Data for Dichloroanisole Isomers

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,4-Dichloroanisole	176, 178, 180 (isotopic pattern)	161, 133, 99, 75
2,3-Dichloroanisole	176, 178, 180 (isotopic pattern)	161, 133, 99, 75
2,5-Dichloroanisole	176, 178, 180 (isotopic pattern)	161, 133, 99, 75
2,6-Dichloroanisole	176, 178, 180 (isotopic pattern)	161, 133, 99, 75
3,4-Dichloroanisole	176, 178, 180 (isotopic pattern)	161, 133, 99, 75
3,5-Dichloroanisole	176, 178, 180 (isotopic pattern)	161, 133, 99, 75

Note: The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic pattern.

¹H NMR Data (400 MHz, CDCl₃)

Table 2: ¹H NMR Data for Dichloroanisole Isomers

Compound	δ (ppm), Multiplicity, J (Hz)
2,4-Dichloroanisole	7.35 (d, J = 2.4 Hz, 1H), 7.18 (dd, J = 8.7, 2.4 Hz, 1H), 6.85 (d, J = 8.7 Hz, 1H), 3.88 (s, 3H)
2,3-Dichloroanisole	7.13 (t, J = 8.1 Hz, 1H), 7.06 (dd, J = 8.1, 1.5 Hz, 1H), 6.83 (dd, J = 8.1, 1.5 Hz, 1H), 3.89 (s, 3H) ^[1]
2,5-Dichloroanisole	7.29 (d, J = 8.8 Hz, 1H), 6.83 (d, J = 2.7 Hz, 1H), 6.74 (dd, J = 8.8, 2.7 Hz, 1H), 3.87 (s, 3H)
2,6-Dichloroanisole	7.28 (d, J = 8.2 Hz, 2H), 6.95 (t, J = 8.2 Hz, 1H), 3.93 (s, 3H) ^[2]
3,4-Dichloroanisole	7.30 (d, J = 8.8 Hz, 1H), 6.99 (d, J = 2.7 Hz, 1H), 6.75 (dd, J = 8.8, 2.7 Hz, 1H), 3.85 (s, 3H)
3,5-Dichloroanisole	6.94 (t, J = 1.8 Hz, 1H), 6.79 (d, J = 1.8 Hz, 2H), 3.78 (s, 3H) ^[3]

¹³C NMR Data (100 MHz, CDCl₃)

Table 3: ¹³C NMR Data for Dichloroanisole Isomers

Compound	δ (ppm)
2,4-Dichloroanisole	154.4, 130.3, 127.5, 126.8, 122.9, 112.9, 56.2
2,3-Dichloroanisole	154.9, 133.8, 127.8, 125.2, 120.9, 113.8, 56.3
2,5-Dichloroanisole	155.8, 134.1, 130.7, 121.8, 114.5, 113.9, 56.4
2,6-Dichloroanisole	153.2, 131.2, 128.7, 125.0, 56.5
3,4-Dichloroanisole	155.0, 132.9, 130.8, 124.0, 114.2, 112.5, 56.3
3,5-Dichloroanisole	156.8, 135.5, 122.0, 113.3, 55.8

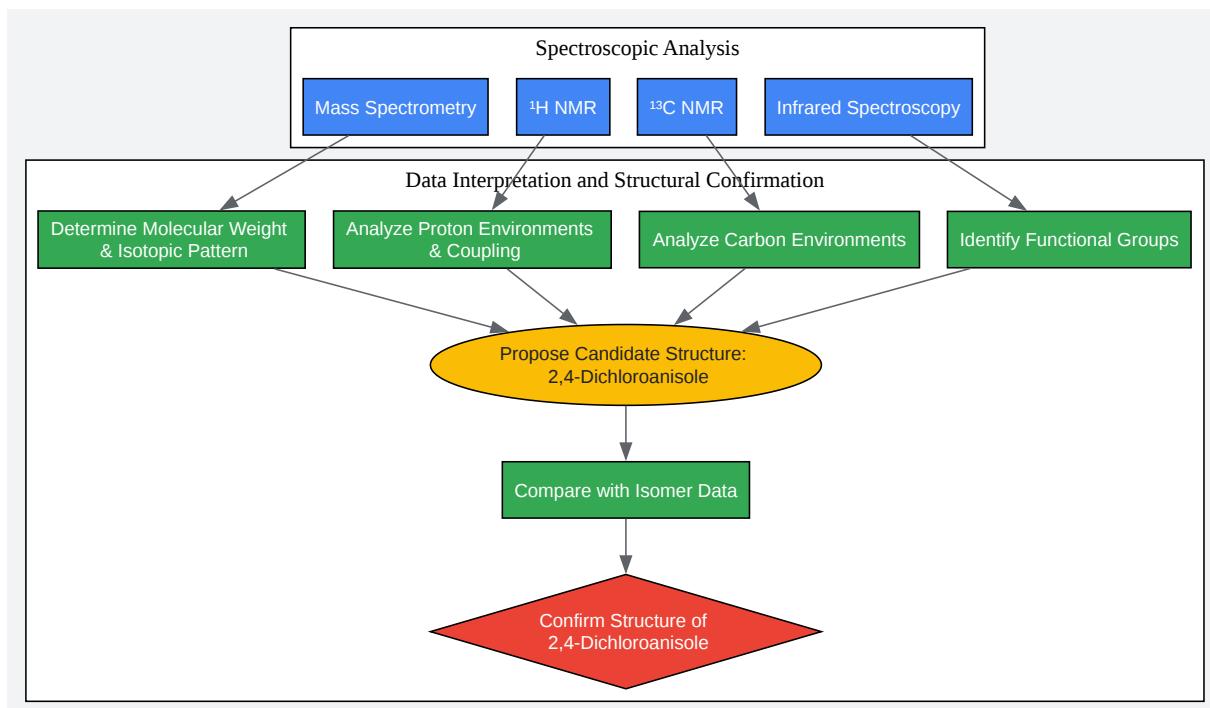
Infrared Spectroscopy Data

Table 4: Key IR Absorption Bands for Dichloroanisole Isomers (cm⁻¹)

Compound	C-H (aromatic)	C=C (aromatic)	C-O (ether)	C-Cl
2,4-Dichloroanisole	~3050-3100	~1470-1600	~1250, 1040	~700-850
2,3-Dichloroanisole	~3050-3100	~1460-1590	~1260, 1030	~700-850
2,5-Dichloroanisole	~3050-3100	~1470-1590	~1240, 1050	~700-850
2,6-Dichloroanisole	~3050-3100	~1450-1580	~1260, 1030	~700-850
3,4-Dichloroanisole	~3050-3100	~1470-1590	~1250, 1030	~700-850
3,5-Dichloroanisole	~3050-3100	~1460-1580	~1270, 1050	~700-850

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **2,4-dichloroanisole** using the presented spectroscopic data.



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Caption: Workflow for structural confirmation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectra Acquisition: A sample of approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.[4] The solution was transferred to a 5 mm NMR tube. Spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.[5] The data was processed using standard Fourier transform and baseline correction procedures. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrum Acquisition: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the liquid sample was introduced into the ion source. The molecules were ionized by a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge ratio (m/z).[6]

[7]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectrum Acquisition: A drop of the neat liquid sample was placed directly onto the diamond crystal of an ATR accessory. The spectrum was recorded over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.[8][9]

Discussion

The structural confirmation of **2,4-dichloroanisole** is achieved through a synergistic interpretation of the data from these complementary spectroscopic techniques.

- Mass Spectrometry confirms the molecular weight of 176 g/mol and the presence of two chlorine atoms through the characteristic isotopic pattern. While all isomers share this feature, MS provides the foundational molecular formula.
- ¹H NMR Spectroscopy is highly diagnostic for differentiating the isomers. The spectrum of **2,4-dichloroanisole** exhibits three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The splitting pattern (a doublet, a doublet of doublets, and another doublet) and the specific coupling constants are unique to the 2,4-

substitution pattern. This allows for clear differentiation from isomers like 2,6-dichloroanisole, which would show a symmetrical pattern, or 3,5-dichloroanisole with its characteristic triplet and doublet.

- ^{13}C NMR Spectroscopy further supports the structural assignment. **2,4-Dichloroanisole** displays six distinct signals for the aromatic carbons, as expected from its asymmetry. In contrast, more symmetrical isomers like 2,6-dichloroanisole and 3,5-dichloroanisole would show fewer than six signals in their broadband-decoupled ^{13}C NMR spectra.
- Infrared Spectroscopy confirms the presence of key functional groups. The C-O stretching of the ether, the aromatic C=C bonds, and the C-H stretching of the aromatic ring and the methoxy group are all identifiable. The pattern of C-H out-of-plane bending in the fingerprint region can also provide clues about the substitution pattern on the benzene ring.

By integrating the information from these diverse spectroscopic methods, a confident and unambiguous structural assignment of **2,4-dichloroanisole** can be made, effectively distinguishing it from all other possible dichloroanisole isomers. This systematic approach is fundamental to ensuring the identity and purity of chemical compounds in research and development.

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